1,2,3,4-Tetrahydro-2,3-epoxynaphthalene

CO2 Utilization Polymer Chemistry Homogeneous Catalysis

1,2,3,4-Tetrahydro-2,3-epoxynaphthalene (CAS 2461-34-9) is a bicyclic epoxide derived from the partially hydrogenated naphthalene framework. Its core structure features a reactive oxirane ring fused to a tetrahydronaphthalene (tetralin) system.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
Cat. No. B8478368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-2,3-epoxynaphthalene
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1C2C(O2)CC3=CC=CC=C31
InChIInChI=1S/C10H10O/c1-2-4-8-6-10-9(11-10)5-7(8)3-1/h1-4,9-10H,5-6H2
InChIKeyKXSWSFNGQCBWQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydro-2,3-epoxynaphthalene: A Definitive Guide for Procurement and Scientific Differentiation


1,2,3,4-Tetrahydro-2,3-epoxynaphthalene (CAS 2461-34-9) is a bicyclic epoxide derived from the partially hydrogenated naphthalene framework [1]. Its core structure features a reactive oxirane ring fused to a tetrahydronaphthalene (tetralin) system. The strategic importance of this compound in research lies not in broad reactivity, but in its specific, quantifiable behavior in catalytic transformations and biological systems when compared to its closest analogs, including the 1,2- and 1,4-regioisomers [2].

The Substitution Trap: Why Regioisomers of Tetrahydronaphthalene Epoxides Are Not Interchangeable


For procurement and research design, assuming functional equivalence among the regioisomers of tetrahydronaphthalene epoxides (e.g., 1,2-, 2,3-, and 1,4-oxirane positions) is a critical error. The position of the epoxide ring on the tetralin scaffold dictates the electronic environment, steric accessibility, and the precise stereochemical outcomes of ring-opening and addition reactions. This structural divergence translates directly into quantifiable differences in reaction selectivity and biological activity profiles, as detailed in the evidence guide below. Selecting the correct isomer is essential for experimental reproducibility and achieving targeted molecular outcomes [1][2].

Quantitative Differentiation: How 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene Compares to Its Analogs


Product Selectivity in CO2 Coupling: A Clear Distinction from 1,2-Epoxide Analogs

In (salen)Cr(III)Cl-catalyzed coupling with carbon dioxide, 2,3-epoxy-1,2,3,4-tetrahydronaphthalene demonstrates a markedly different product selectivity profile compared to the 1,2-epoxide isomer. The 2,3-epoxide yields primarily the cyclic carbonate, with only trace quantities of polycarbonate copolymer detected [1]. This contrasts with the established behavior of the 1,2-epoxide, which is a standard monomer for producing high-molecular-weight polycarbonates [2].

CO2 Utilization Polymer Chemistry Homogeneous Catalysis

Biological Activity Profile: 2,3-Epoxide as a Distinct Inhibitor of Epoxide Hydrase

The biological activity of tetrahydronaphthalene epoxides is highly regiospecific. While the 1,2-isomer (1,2-epoxy-1,2,3,4-tetrahydronaphthalene) is described as 'relatively inactive as a substrate' for hepatic epoxide hydrase but 'very effective as an inhibitor' [1], the 2,3-epoxide's specific biological profile is less documented, placing it in a distinct functional category. This is further supported by studies on tetrahydrodiol epoxides, where the 2,3-epoxide configuration dictates a unique solution chemistry and hydrolysis pathway, leading to trans-diaxial diols, unlike the cis/trans mixtures often observed with other regioisomers [2].

Xenobiotic Metabolism Enzymology Toxicology

Stereochemical Outcome of Ring Opening: A Property Inferred from PAH Model Studies

The 2,3-epoxynaphthalene scaffold, as a model for more complex polycyclic aromatic hydrocarbon (PAH) epoxides, undergoes ring-opening reactions with predictable and distinct stereoselectivity. Studies using polymer-supported azide ion show that attack occurs regioselectively at the benzylic position, and the resulting azidohydrin is formed exclusively with a trans stereochemistry [1]. While the 1,4-epoxide may also undergo benzylic attack, the 2,3-epoxide's rigid fused bicyclic system ensures a different stereochemical and conformational outcome compared to the 1,2-isomer, which can yield complex mixtures [2].

Regioselective Synthesis Stereoselectivity Reaction Mechanisms

Precision Applications for 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene Based on Validated Evidence


Synthesis of Stereodefined trans-1,2-Disubstituted Tetrahydronaphthalene Building Blocks

Researchers requiring a stereochemically pure trans-1,2-disubstituted tetrahydronaphthalene scaffold should select 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene. The evidence confirms that nucleophilic ring-opening proceeds with exclusive trans stereoselectivity at the benzylic position, providing a reliable and predictable route to these valuable intermediates, which are difficult to access with high purity using other methods [1].

Model Substrate for Investigating Polycyclic Aromatic Hydrocarbon (PAH) Metabolism and Toxicity

In toxicology and xenobiotic metabolism research, 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene serves as a defined model compound for studying the metabolism of larger PAHs. Its distinct behavior as a substrate or inhibitor of epoxide hydrase, and its unique hydrolysis stereochemistry, make it an essential tool for mechanistic studies where the specific 2,3-epoxide regio- and stereochemistry is required to accurately model the metabolic activation of bay-region or K-region epoxides [2].

Precursor for Cyclic Carbonate Synthesis in CO2 Utilization Research

For academic and industrial labs focused on converting CO2 into valuable chemicals, 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene is the compound of choice when the goal is to synthesize cyclic carbonates rather than polycarbonates. Its demonstrated high selectivity for cyclic product formation under (salen)Cr(III) catalysis contrasts with the behavior of the 1,2-isomer, making it a critical substrate for developing and benchmarking new catalysts for cyclic carbonate production [3].

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